Product packaging for gibberellin A25(2-)(Cat. No.:)

gibberellin A25(2-)

Cat. No.: B1261080
M. Wt: 359.4 g/mol
InChI Key: XOUJCIPAKFLTCI-POPXMCHDSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A25(2-) is a member of the gibberellin family, a large class of diterpenoid carboxylic acids that function as plant hormones . It is categorized as a C20-GA because it retains all 20 carbon atoms in its structure, unlike bioactive 19-carbon gibberellins such as GA1 or GA4 . The growth-promoting activity of Gibberellin A25 has been evaluated in standardized plant bioassay systems, where it demonstrated consistently lower activity compared to the related Gibberellin A24 and was inactive over the tested range in the oat first-leaf assay . This makes it a valuable compound for comparative studies aimed at understanding the structure-activity relationships essential for gibberellin function . Researchers utilize Gibberellin A25 to investigate the complex biosynthetic pathways of gibberellins, which are synthesized from trans-geranylgeranyl diphosphate (GGDP) via the methylerythritol phosphate (MEP) pathway in plants . Its specific activity profile helps elucidate the mechanisms of gibberellin metabolism, including the roles of cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate–dependent dioxygenases (2ODDs) . This reagent is presented For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23O6-3 B1261080 gibberellin A25(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23O6-3

Molecular Weight

359.4 g/mol

IUPAC Name

(1R,2S,3R,4R,8R,9R,12R)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate

InChI

InChI=1S/C20H26O6/c1-10-8-19-9-11(10)4-5-12(19)20(17(25)26)7-3-6-18(2,16(23)24)14(20)13(19)15(21)22/h11-14H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/p-3/t11-,12-,13-,14-,18-,19+,20-/m1/s1

InChI Key

XOUJCIPAKFLTCI-POPXMCHDSA-K

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])C(=O)[O-])C(=O)[O-]

Canonical SMILES

CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Gibberellin A25 in Plants

Early Stages of Gibberellin Biosynthesis Leading to C20 Precursors

The journey to gibberellin A25 begins with the synthesis of its C20 precursors, a multi-step process that occurs across different cellular compartments.

Synthesis of Geranylgeranyl Diphosphate (B83284) (GGDP)

The biosynthesis of all gibberellins (B7789140) starts with the formation of trans-geranylgeranyl diphosphate (GGDP). nih.gov GGDP is a C20 isoprenoid precursor synthesized in plastids, primarily through the methylerythritol 4-phosphate (MEP) pathway. nih.gov This precursor is not exclusive to gibberellin synthesis; it also serves as a building block for other essential plant compounds like carotenoids and chlorophylls. csic.esmdpi.com

Conversion of GGDP to ent-Kaurene (B36324) via ent-Copalyl Diphosphate (CPS and KS Activity)

The first committed steps in gibberellin biosynthesis involve the conversion of GGDP to the tetracyclic diterpene hydrocarbon, ent-kaurene. nih.govnih.gov This conversion is a two-step cyclization process catalyzed by two distinct terpene cyclases located in the plastids. oup.comoup.comscispace.com

First, ent-copalyl diphosphate synthase (CPS) catalyzes the cyclization of GGDP to form the intermediate ent-copalyl diphosphate (CDP). nih.govevitachem.comresearchgate.net Subsequently, ent-kaurene synthase (KS) acts on CDP to produce ent-kaurene. nih.govresearchgate.net In angiosperms, these two reactions are carried out by separate, monofunctional enzymes. oup.com However, in some lower plants and fungi, a single bifunctional enzyme can catalyze both steps. nih.gov

Oxidation of ent-Kaurene to Gibberellin A12 (KO and KAO Activity)

Following its synthesis in the plastids, ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions to form gibberellin A12 (GA12), the first C20-gibberellin and a key branch point in the pathway. pathbank.orgontosight.ainih.gov These reactions are catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). nih.govpathbank.orgnih.gov

ent-Kaurene oxidase (KO) is a multifunctional enzyme that catalyzes the three-step oxidation of ent-kaurene at the C-19 position to form ent-kaurenoic acid, via the intermediates ent-kaurenol (B36349) and ent-kaurenal. oup.comnih.govoup.com Subsequently, ent-kaurenoic acid oxidase (KAO) catalyzes the oxidation of ent-kaurenoic acid to GA12. researchgate.netutas.edu.aunih.gov

Specific Enzymatic Conversion to Gibberellin A25

Gibberellin A25 is formed from the C20 precursor, GA12, through the action of a specific oxidase enzyme.

Role of Gibberellin 20-Oxidase 2 (GA20ox2) in Gibberellin A25 Formation from GA12

Gibberellin 20-oxidase 2 (GA20ox2) is a key enzyme in the later stages of gibberellin biosynthesis. cusabio.comuniprot.org Its primary role is to catalyze the multi-step oxidation of GA12 to produce GA9, and of GA53 to produce GA20. cusabio.comulg.ac.bemybiosource.com However, during the conversion of GA12, GA20ox2 also facilitates the formation of gibberellin A25. uniprot.org The reaction leading to GA25 involves the oxidation of GA12, requiring three molecules of 2-oxoglutarate and three molecules of oxygen. uniprot.org

Characterization of Gibberellin A25 as a Minor Product in this Conversion Pathway

In the enzymatic conversion of GA12 by GA20ox2, gibberellin A25 is consistently identified as a minor product. cusabio.commybiosource.comuniprot.orgmybiosource.com The main pathway leads to the formation of GA9, which is a precursor to bioactive gibberellins. uniprot.org The formation of GA25 represents a side reaction in this process. researchgate.net Research on recombinant Arabidopsis thaliana GA20ox2 has confirmed that while the enzyme effectively oxidizes GA12 to GA9, GA25 is also formed. cusabio.comuniprot.org This has also been observed with GA20ox enzymes from other plant species. researchgate.net

Data Tables

Table 1: Key Enzymes in the Early Biosynthesis of Gibberellins

EnzymeAbbreviationFunctionCellular Location
ent-Copalyl diphosphate synthaseCPSConverts GGDP to ent-copalyl diphosphatePlastid
ent-Kaurene synthaseKSConverts ent-copalyl diphosphate to ent-kaurenePlastid
ent-Kaurene oxidaseKOOxidizes ent-kaurene to ent-kaurenoic acidEndoplasmic Reticulum
ent-Kaurenoic acid oxidaseKAOOxidizes ent-kaurenoic acid to Gibberellin A12Endoplasmic Reticulum

Table 2: Enzymatic Formation of Gibberellin A25

EnzymeSubstrateMajor ProductMinor Product
Gibberellin 20-oxidase 2 (GA20ox2)Gibberellin A12 (GA12)Gibberellin A9 (GA9)Gibberellin A25 (GA25)

Context of Gibberellin A25 Synthesis within the C20-Gibberellin Metabolic Cascade

The biosynthesis of gibberellins in higher plants is a multi-step process that occurs in different cellular compartments, including proplastids, the endoplasmic reticulum, and the cytoplasm. nih.gov The pathway begins with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP) in proplastids. nih.govsteberlab.org ent-Kaurene is then transported to the endoplasmic reticulum, where it is oxidized by cytochrome P450 monooxygenases to form GA12. nih.govnih.gov

GA12 is a key branching point in the pathway and the precursor to all other GAs. nih.gov The subsequent steps, which occur in the cytoplasm, involve a series of oxidation reactions catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). nih.govcsic.es

Gibberellin A25 is formed from its precursor, gibberellin A12 (GA12), through a three-step oxidation at the C-20 position. uniprot.org This conversion is catalyzed by the enzyme GA20ox. uniprot.org While the main product of the GA20ox-catalyzed reaction on GA12 is GA9, GA25 is also formed as a minor product. uniprot.org The C20-GAs, including GA25, are intermediates that are further metabolized to produce the biologically active C19-GAs, such as GA1 and GA4. nih.gov The conversion from C20-GAs to C19-GAs involves the removal of the C-20 carbon atom. nih.gov

Table 1: Key Enzymes in the Gibberellin Biosynthetic Pathway

Enzyme Function Location
ent-Copalyl diphosphate synthase (CPS) Cyclization of GGDP to ent-copalyl diphosphate. steberlab.org Proplastid
ent-Kaurene synthase (KS) Conversion of ent-copalyl diphosphate to ent-kaurene. nih.gov Proplastid
ent-Kaurene oxidase (KO) Oxidation of ent-kaurene. nih.gov Endoplasmic Reticulum
ent-Kaurenoic acid oxidase (KAO) Oxidation of ent-kaurenoic acid to GA12. nih.gov Endoplasmic Reticulum
GA 20-oxidase (GA20ox) Catalyzes multiple oxidation steps of C20-GAs, including the conversion of GA12 to GA9 and GA25. uniprot.org Cytoplasm
GA 3-oxidase (GA3ox) Catalyzes the final step in the formation of bioactive GAs. nih.gov Cytoplasm
GA 2-oxidase (GA2ox) Inactivates bioactive GAs and their precursors. wikipedia.org Cytoplasm

Regulation of Gibberellin A25 Biosynthesis Pathways

The biosynthesis of GAs, including GA25, is tightly regulated to ensure that appropriate levels of bioactive GAs are maintained for normal plant growth and in response to environmental cues.

Transcriptional Control of Biosynthetic Genes (e.g., GA20oxs)

The genes encoding the enzymes of the GA biosynthetic pathway, particularly the 2-ODDs like GA20ox, are subject to complex transcriptional regulation. The expression of GA20ox genes is influenced by various factors, including other plant hormones and environmental signals. mdpi.commdpi.com

For instance, the plant hormone auxin has been shown to regulate the expression of several GA20ox genes in Arabidopsis and other plant species. mdpi.comresearchgate.net This regulation is mediated by auxin response factors (ARFs) and Aux/IAA proteins, which are key components of the auxin signaling pathway. mdpi.com In some cases, ARFs can directly bind to the promoter regions of GA20ox genes to control their transcription. mdpi.com

Environmental factors such as light and temperature also play a role in regulating GA20ox expression. wikipedia.org For example, in some species, long-day conditions can lead to an upregulation of GA20ox expression. uniprot.org

Feedback and Feed-forward Regulatory Mechanisms of Gibberellin Homeostasis

The GA biosynthetic pathway is subject to both feedback and feed-forward regulation, which are crucial for maintaining GA homeostasis. biologynotesonline.com

Feedback Regulation: High levels of bioactive GAs negatively regulate their own biosynthesis by repressing the expression of key biosynthetic genes, including GA20ox and GA3ox. nih.govusp.br This is a classic feedback inhibition mechanism that prevents the over-accumulation of bioactive GAs. When bioactive GA levels are low, the expression of these genes is increased to boost GA production. biologynotesonline.com This regulation is mediated by DELLA proteins, which are repressors of GA signaling. In the absence of GAs, DELLA proteins accumulate and can promote the transcription of GA20ox and GA3ox genes. oup.compnas.org

Feed-forward Regulation: In addition to feedback control, bioactive GAs also promote their own deactivation through a feed-forward mechanism. usp.br They achieve this by upregulating the expression of genes encoding GA 2-oxidases (GA2ox), enzymes that catalyze the inactivation of bioactive GAs and their precursors. wikipedia.orgbiologynotesonline.com This dual control system of feedback and feed-forward regulation ensures a tight control over the levels of active GAs in the plant. mdpi.com

Comparative Biosynthesis of Gibberellins in Plants, Fungi, and Bacteria

Gibberellins are not exclusive to plants; they are also produced by some species of fungi and bacteria. oup.com While the final GA products can be structurally identical, the biosynthetic pathways, the enzymes involved, and their genetic organization show significant differences, suggesting a case of convergent evolution. nih.govrothamsted.ac.uknih.gov

Table 2: Comparison of Gibberellin Biosynthesis Across Kingdoms

FeaturePlantsFungi (e.g., Fusarium fujikuroi)Bacteria (e.g., Bradyrhizobium japonicum)
Gene Organization Genes are typically found scattered across multiple chromosomes. wikipedia.orgGenes are organized in a cluster (operon). oup.comGenes are organized in an operon/gene cluster. nih.govasm.org
ent-Kaurene Synthesis Two separate enzymes: CPS and KS. nih.govA single bifunctional enzyme (CPS/KS). wikipedia.orgnih.govTwo separate enzymes, similar to plants. oup.com
Oxidation Enzymes Primarily cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases (2-ODDs). wikipedia.orgPrimarily cytochrome P450s and a desaturase. nih.gov The P450s are unrelated to those in plants. rothamsted.ac.ukUtilizes distinct cytochrome P450s. nih.gov
3β-hydroxylation Occurs late in the pathway, typically catalyzed by a 2-ODD (GA3ox). rothamsted.ac.ukOccurs early in the pathway, catalyzed by a cytochrome P450. rothamsted.ac.uknih.govNot fully elucidated but appears to follow a distinct sequence.
Evolutionary Origin Evolved independently from fungi and bacteria. nih.govrothamsted.ac.ukEvolved independently from plants and bacteria. nih.govnih.govEvolved independently from plants and fungi. nih.gov

In fungi, such as Fusarium fujikuroi, the genes for GA biosynthesis are located in a single gene cluster. rothamsted.ac.uk A key difference is the use of a bifunctional CPS/KS enzyme for the initial cyclization steps. wikipedia.org Furthermore, the subsequent oxidation steps are catalyzed by a different set of cytochrome P450s compared to plants. rothamsted.ac.uk

In bacteria like the soybean symbiont Bradyrhizobium japonicum, the GA biosynthetic genes are also found in an operon. nih.gov While they utilize separate CPS and KS enzymes like plants, the subsequent oxidative enzymes are distinct, indicating a third, independently evolved pathway for GA production. nih.gov This convergent evolution highlights the importance of GAs in plant-microbe interactions, where microbes may use GAs to manipulate the host plant's growth and development for their own benefit. asm.org

Catabolism and Homeostasis of Gibberellins Relevant to Gibberellin A25

General Mechanisms of Gibberellin Inactivation

The primary mechanism for inactivating gibberellins (B7789140) involves catabolism through 2β-hydroxylation, a reaction catalyzed by a class of enzymes known as gibberellin 2-oxidases (GA2oxs). frontiersin.orgoup.com These enzymes belong to the 2-oxoglutarate-dependent dioxygenase (2ODD) superfamily and play a crucial role in reducing the levels of bioactive GAs and their precursors. frontiersin.orgnih.gov Overexpression of GA2ox genes in various plant species has been shown to result in GA-deficient phenotypes, such as dwarfism, highlighting their significance in regulating plant stature. nih.govoup.com

Gibberellin 2-oxidases catalyze the introduction of a hydroxyl group at the 2β position of the gibberellin molecule. nih.govnih.gov This modification renders the GA biologically inactive. nih.gov GA2oxs can act on both bioactive C19-GAs, such as GA1 and GA4, and their immediate C19-GA precursors, like GA9 and GA20. nih.govnih.gov The products of these reactions are inactive compounds like GA8, GA34, GA51, and GA29. nih.gov Some GA2ox enzymes can further oxidize the 2β-hydroxylated product to a 2-ketone derivative. oup.com

The expression of GA2ox genes is often subject to feedback regulation; high levels of bioactive GAs can stimulate the transcription of these genes, thereby promoting the inactivation of the very hormones that induced their expression. nih.gov This feedback loop is a key component of GA homeostasis.

The GA2ox gene family can be broadly divided into two main subfamilies based on their substrate specificity: C19-GA2oxs and C20-GA2oxs. oup.comnih.gov

C19-GA2oxs: This larger class of enzymes primarily acts on C19-GAs, which include the most biologically active forms of gibberellins (e.g., GA1, GA4) and their immediate precursors (e.g., GA9, GA20). nih.govresearchgate.net By inactivating these potent hormones, C19-GA2oxs play a direct role in attenuating GA signaling. In Arabidopsis, there are five C19-GA 2-oxidases, and their inactivation has been shown to regulate various developmental processes, including seed germination, phase transitions, and stem elongation. researchgate.net

SubfamilyPrimary SubstratesExamples of SubstratesEffect on GA Pathway
C19-GA2oxsC19-GAs (bioactive forms and their immediate precursors)GA1, GA4, GA9, GA20Direct inactivation of active gibberellins and their immediate precursors.
C20-GA2oxsC20-GAs (early precursors)GA12, GA53Prevents the formation of bioactive gibberellins by inactivating early precursors.

Contribution of Catabolism to Maintaining Gibberellin Homeostasis

The catabolism of gibberellins is a fundamental process for maintaining hormonal homeostasis, which is essential for normal plant growth and development. frontiersin.org By controlling the levels of bioactive GAs, catabolic enzymes like GA2oxs ensure that cellular responses to gibberellins are appropriately modulated. nih.govresearchgate.net This regulation is crucial for a variety of developmental processes, including seed germination, stem elongation, and flowering. nih.gov

GA homeostasis is maintained through a dynamic interplay between biosynthesis and catabolism, often involving feedback and feedforward regulation. wikipedia.org For example, an increase in the level of bioactive GAs can lead to an upregulation of GA2ox gene expression, which in turn reduces the concentration of active GAs. nih.gov This feedback mechanism helps to buffer the plant against excessive GA signaling. Conversely, a decrease in GA levels can lead to the downregulation of GA2ox expression, allowing for the accumulation of active GAs.

Enzymatic Regulation of Active Gibberellin Pools Influencing Precursors of GA25

The enzymatic regulation of active gibberellin pools has a direct impact on the availability of precursors for the formation of various gibberellins, including C20 gibberellins like GA25. The enzymes responsible for the later stages of GA biosynthesis, namely GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), are key points of regulation. oup.comoup.com These enzymes are also 2-oxoglutarate-dependent dioxygenases. nih.gov

The activity of these biosynthetic enzymes is often regulated by both endogenous and environmental signals. oup.com For instance, the expression of GA20ox and GA3ox genes can be influenced by light and other hormones like auxin. oup.comscispace.com This regulation determines the flux through the GA biosynthetic pathway and, consequently, the levels of various GA intermediates.

The catabolic C20-GA2oxs play a significant role in this regulatory network by acting on the C20-GA precursors that are the substrates for GA20ox enzymes. By inactivating these precursors, C20-GA2oxs can effectively reduce the amount of substrate available for the synthesis of downstream gibberellins, including the pathway that could lead to GA25. Therefore, the balance between the activities of GA20ox and C20-GA2ox enzymes is a critical determinant of the levels of C20-GA intermediates.

Biological Activity and Physiological Implications of Gibberellin A25

Evaluation of Growth-Promoting Activity in Established Bioassay Systems

The growth-promoting potential of Gibberellin A25 (GA25), a C20 gibberellin, has been evaluated in several standard plant bioassay systems. These assays are crucial for determining the biological activity of gibberellins (B7789140) by measuring their effects on specific growth processes, such as stem and leaf elongation.

Research comparing the activity of GA25 with its immediate precursor, Gibberellin A24 (GA24), and the widely recognized bioactive Gibberellic Acid (GA3) has shown significant differences in efficacy. Across multiple bioassays, GA25 consistently demonstrates lower biological activity than GA24. nih.gov For instance, while GA24 shows high activity in several assays, GA25 is markedly less effective. nih.gov This suggests that the conversion of the aldehyde group in GA24 to a carboxylic acid group in GA25 leads to a substantial reduction in growth-promoting ability. nih.govrsc.org

Table 1: Comparative Activity of Gibberellins in Various Bioassays
Bioassay SystemGibberellin A25 ActivityGibberellin A24 ActivityGibberellic Acid (GA3) Activity
Oat MesocotylLow ActivityHigh ActivityHigh Activity
Oat 1st LeafInactiveHigh ActivityHigh Activity
Cucumber HypocotylLow ActivityHigh ActivityHigh Activity
Rice ('Tan-ginbozu')InactiveHigh ActivityHigh Activity

In the oat mesocotyl bioassay, which measures the elongation of the stem-like structure between the seed and the coleoptilar node in oat seedlings, GA25 exhibited some activity. However, its effect was consistently and significantly lower than that of GA24. nih.gov This indicates that while GA25 is not entirely inert in this system, it is a much weaker promoter of cell elongation compared to its precursor.

The oat first leaf bioassay tests the ability of a substance to promote the growth of sections from the first leaf of oat seedlings. In this specific assay, Gibberellin A25 was found to be inactive over the tested concentration range. nih.gov This lack of response contrasts sharply with the high activity observed for GA24 in the same system, highlighting a high degree of structural specificity for gibberellin activity in this particular plant tissue. nih.gov

The cucumber hypocotyl assay is another common method for assessing gibberellin activity, measuring the elongation of the seedling stem below the cotyledons. Similar to the oat mesocotyl results, GA25 displayed a low level of activity in promoting cucumber hypocotyl elongation. nih.gov Its performance was consistently inferior to GA24, which is highly active in this assay. nih.govresearchgate.net

The 'Tan-ginbozu' dwarf rice bioassay is known for its high sensitivity and response to a wide spectrum of gibberellins. cdnsciencepub.com Despite this sensitivity, it is one of the systems in which GA25 was found to be inactive. cdnsciencepub.com This lack of response in a highly sensitive and broad-spectrum assay further reinforces the classification of GA25 as a gibberellin with very low to negligible biological activity. cdnsciencepub.com

Status of Gibberellin A25 as a Metabolic Intermediate Versus Directly Bioactive Hormone

The collective evidence from various bioassays strongly indicates that Gibberellin A25 is not a directly bioactive hormone in plants. nih.govcdnsciencepub.com Bioactive gibberellins, such as GA1, GA3, GA4, and GA7, typically elicit strong growth responses in these testing systems. frontiersin.orgyoutube.com In contrast, GA25 consistently shows low or no activity. nih.govcdnsciencepub.com

Gibberellin A25 is the carboxylic acid form derived from the aldehyde Gibberellin A24. rsc.org In gibberellin metabolism, such oxidation is often a deactivation step. The significantly higher activity of GA24 compared to the inactivity or very low activity of GA25 suggests that GA25 is likely a metabolic intermediate in a catabolic or deactivation pathway. nih.gov Rather than acting as a terminal, active hormone that directly regulates plant growth, it appears to be a product formed from a more active precursor en route to being fully deactivated.

Potential Indirect Physiological Effects Resulting from its Position in Metabolic Flux

Gibberellin A25 (GA25), a C20-gibberellin, is generally considered to be biologically inactive or to possess very low activity in mediating the typical physiological responses associated with gibberellins, such as stem elongation and seed germination. nih.gov Its significance, therefore, lies not in direct physiological action but in its position within the complex gibberellin (GA) metabolic network. The formation and metabolism of GA25 can indirectly influence plant physiology by modulating the flow of intermediates—or metabolic flux—through the biosynthetic pathways that lead to biologically active GAs.

Gibberellins are diterpenoid phytohormones synthesized through a multi-stage pathway located in different cellular compartments. nih.govnih.gov The final stages of the pathway, which occur in the cytoplasm, involve a series of oxidation steps that convert C20-GAs into the biologically active C19-GAs (e.g., GA1 and GA4). steberlab.orgresearchgate.net Key enzymes in this late-stage pathway are the GA 20-oxidases (GA20ox), which are 2-oxoglutarate-dependent dioxygenases responsible for the sequential oxidation and eventual removal of C-20. researchgate.net

The position of GA25 is directly linked to the action of these crucial GA20ox enzymes. Research indicates that GA25 is formed from its immediate precursor, Gibberellin A24 (GA24). nih.gov The primary and most significant reaction catalyzed by GA20-oxidase on GA24 leads to the formation of Gibberellin A9 (GA9), a C19-GA and the direct precursor to the bioactive GA4. nih.gov However, GA20-oxidase activity can also result in the formation of GA25 as a minor by-product. nih.gov This positions GA25 in a side branch of the main GA biosynthetic pathway.

The indirect physiological effect of GA25 stems from this diversion of metabolic intermediates. The conversion of GA24 to GA25 represents a flux of carbon away from the synthesis of bioactive GAs. The efficiency and substrate specificity of the particular GA20-oxidase isozymes present in a tissue will determine the proportion of GA24 that is shunted towards the inactive GA25 instead of being converted to the critical precursor GA9.

Metabolic studies in maize (Zea mays L.) have further elucidated the fate of these compounds, showing that GA24 can be metabolized to GA19 and the C19-GA, GA20, while GA25 is metabolized to products such as GA17. nih.gov This highlights that GA25 is part of a metabolic grid where its formation and subsequent conversion influence the availability of other key intermediates. The regulation of this metabolic flux is therefore a subtle but important mechanism for controlling the levels of physiologically active gibberellins and, by extension, the growth and developmental processes they govern.

Interactive Data Tables

Table 1: Summary of Gibberellin A25 Biological Activity This table summarizes findings from various bioassays on the direct biological activity of GA25.

Bioassay SystemObservationConclusionReference
Oat First Leaf AssayInactive over the tested concentration range.Low to no activity. nih.gov
Cucumber Hypocotyl AssayConsistently less active than its precursor, GA24.Low activity. nih.gov
Oat Mesocotyl AssayLess active than GA24.Low activity. nih.gov
Dwarf-5 Maize MutantInactive.No activity observed. nih.gov

Table 2: Position of Gibberellin A25 in the Metabolic Pathway This table outlines the key reaction involving GA25, positioning it within the gibberellin biosynthetic flux.

PrecursorEnzymePrimary Product (Main Pathway)By-product (Side Branch)Metabolic SignificanceReference
Gibberellin A24 (GA24)GA 20-oxidase (GA20ox)Gibberellin A9 (GA9)Gibberellin A25 (GA25) Formation of GA25 diverts substrate from the main pathway leading to bioactive GAs. nih.gov

Molecular Mechanisms of Gibberellin Action and Signaling Relevant to Gibberellin A25

Gibberellin Perception and Receptor Interactions (e.g., GID1)

The perception of gibberellin is mediated by a soluble nuclear receptor known as GIBBERELLIN INSENSITIVE DWARF1 (GID1). nih.govusp.br The identification of GID1 in rice and its homologs in Arabidopsis (AtGID1a, AtGID1b, and AtGID1c) was a major breakthrough in understanding GA signaling. biologists.comusp.br The GID1 protein has a sequence similarity to hormone-sensitive lipases, containing a pocket that specifically binds to biologically active GAs. nih.govspring8.or.jp

The binding of a bioactive GA molecule to the GID1 receptor is a critical first step in the signaling cascade. nih.gov This binding event induces a conformational change in the GID1 protein. biologists.com Specifically, the N-terminal extension of GID1 closes over the GA-binding pocket, creating a new surface that is primed for interaction with DELLA proteins. biologists.comspring8.or.jp

The interaction between the GA-GID1 complex and DELLA proteins is highly specific and GA-dependent. nih.govnih.gov Studies using yeast two-hybrid assays have demonstrated that GID1 and DELLA proteins only interact in the presence of bioactive GAs. nih.gov Different gibberellins (B7789140) can exhibit varying affinities for GID1; for example, GA4 has been shown to have a higher affinity for GID1 and is more effective at promoting the GID1-DELLA interaction than GA1 and GA3. nih.gov While the direct interaction of Gibberellin A25 with GID1 has not been extensively characterized in the provided literature, the general mechanism of GA perception provides a model for how any bioactive GA would initiate the signaling process.

ComponentDescriptionKey Function
Gibberellin (GA) A plant hormone regulating growth and development.Binds to the GID1 receptor to initiate signaling.
GID1 Receptor A soluble nuclear protein.Perceives the GA signal and undergoes a conformational change.
GA-GID1 Complex The activated form of the receptor.Interacts with DELLA proteins, marking them for degradation.

DELLA Protein-Mediated Growth Repression and Degradation

DELLA proteins are a family of nuclear-localized transcriptional regulators that act as master repressors of GA-responsive growth. notulaebotanicae.roresearchgate.net In the absence of gibberellin, DELLA proteins are stable and actively restrain plant growth. oup.com

DELLA proteins are central to the GA signaling pathway, acting as a brake on growth and development. researchgate.nettandfonline.comnih.gov They belong to the GRAS family of proteins and are characterized by a conserved DELLA domain at their N-terminus. usp.br Plants possess multiple DELLA proteins with both overlapping and distinct functions; for instance, Arabidopsis has five (GAI, RGA, RGL1, RGL2, and RGL3), while rice has one (SLR1). nih.gov

These proteins repress GA-dependent processes such as germination, stem elongation, and flowering. biologists.comnih.gov They achieve this by interacting with and inhibiting the activity of various transcription factors. nih.gov The accumulation of DELLA proteins leads to a dwarf phenotype, characteristic of GA-deficient or GA-insensitive mutants. nih.gov Conversely, the loss-of-function of DELLA proteins results in a "slender" phenotype, where plants exhibit constitutive GA responses, such as rapid elongation, even in the absence of high GA levels. usp.br

The primary mechanism by which gibberellin promotes growth is by triggering the degradation of DELLA proteins. oup.comnih.govpnas.org This process is a classic example of derepression, where the removal of a repressor allows a pathway to proceed. The degradation of DELLA proteins is mediated by the ubiquitin-proteasome system. spring8.or.jpnih.gov

The key steps in this process are:

Formation of the GA-GID1-DELLA Complex: As described earlier, the binding of GA to GID1 enables the formation of a stable ternary complex with a DELLA protein. biologists.comnih.gov

Recruitment of an F-box Protein: This complex is then recognized by an F-box protein, which is a component of an SCF E3 ubiquitin ligase complex. tandfonline.comnih.gov In Arabidopsis, the relevant F-box proteins are SLEEPY1 (SLY1) and SNEEZY (SNZ), while in rice it is GIBBERELLIN INSENSITIVE DWARF2 (GID2). biologists.comnih.gov

Polyubiquitination: The SCF complex attaches a chain of ubiquitin molecules to the DELLA protein. tandfonline.combiorxiv.org

Proteasomal Degradation: The polyubiquitinated DELLA protein is then targeted for degradation by the 26S proteasome, a large protein complex that breaks down tagged proteins. spring8.or.jptandfonline.com

The removal of DELLA proteins liberates the transcription factors they were repressing, allowing for the expression of GA-responsive genes and the promotion of growth. oup.com The DELLA domain itself has been shown to be crucial for this GA-induced degradation; mutations within this region can render the DELLA protein resistant to degradation, leading to a constitutive state of growth repression. pnas.org

Protein FamilyOrganismFunction
DELLA Proteins GeneralNuclear repressors of GA signaling.
- GAI, RGA, RGL1, RGL2, RGL3Arabidopsis thalianaRedundant and specific roles in growth repression.
- SLR1Oryza sativa (Rice)Primary DELLA repressor.
F-box Proteins GeneralSubstrate recognition component of SCF E3 ligase.
- SLY1, SNZArabidopsis thalianaMediate DELLA protein ubiquitination.
- GID2Oryza sativa (Rice)Mediates SLR1 ubiquitination.

Downstream Signaling Cascades and Transcriptional Regulation

The degradation of DELLA proteins initiates a cascade of transcriptional changes that drive gibberellin-responsive growth and development. Freed from the inhibitory effects of DELLAs, various transcription factors can now bind to the promoters of their target genes.

A well-studied class of transcription factors regulated by DELLAs are the PHYTOCHROME INTERACTING FACTORs (PIFs). frontiersin.org PIFs are basic helix-loop-helix (bHLH) transcription factors that promote elongation growth, particularly in the dark. frontiersin.org DELLA proteins directly interact with PIFs, such as PIF3 and PIF4, and inhibit their ability to bind to DNA. frontiersin.orgoup.com This interaction effectively represses the transcriptional activity of PIFs. frontiersin.org

When GA levels rise and DELLAs are degraded, PIFs are released and can activate the expression of genes involved in cell elongation. oup.com This mechanism represents a point of convergence for light and hormone signaling, as PIFs are also regulated by light via phytochromes. frontiersin.org The interplay between DELLAs and PIFs allows plants to integrate signals from both their internal hormonal state and their external light environment to finely tune their growth. scispace.com

One of the classic examples of GA-regulated gene expression is the synthesis of α-amylase in the aleurone layer of germinating cereal grains. pnas.org α-Amylase is a hydrolytic enzyme that breaks down starch stored in the endosperm into sugars, providing energy for the growing embryo. oup.com

Gibberellin treatment of aleurone cells strongly induces the transcription of α-amylase genes. pnas.orgbiologists.com This regulation is mediated by a GA-inducible transcription factor called GAMyb. nih.govnih.gov In the absence of GA, DELLA proteins are thought to repress the activity of GAMyb or other upstream regulators. The GA-induced degradation of DELLAs leads to the activation of GAMyb, which then binds to a specific element (the TAACAAA box) in the promoter of α-amylase genes, thereby activating their transcription. nih.gov This leads to the synthesis and secretion of α-amylase, a critical step in successful seed germination. nih.gov

Downstream ComponentTypeInteraction with DELLAConsequence of DELLA Degradation
PIFs (e.g., PIF3, PIF4) bHLH Transcription FactorDELLAs bind to PIFs and inhibit their DNA binding.PIFs are released and activate elongation-related genes.
GAMyb Myb Transcription FactorIndirectly repressed by DELLAs.GAMyb is expressed and activates α-amylase genes.
α-Amylase Hydrolytic EnzymeGene expression is repressed.Gene is transcribed, leading to starch breakdown.

Interactions of Gibberellin A25 Via General Ga Mechanisms with Other Phytohormone Signaling Networks

Cross-Talk with Abscisic Acid (ABA)

The interaction between gibberellins (B7789140) and abscisic acid is a classic example of hormonal antagonism in plant biology. frontiersin.orgfrontiersin.orgnih.gov This antagonistic relationship is fundamental to the regulation of several key developmental processes and responses to environmental stress. frontiersin.orgnih.gov

Antagonistic Roles in Plant Development and Stress Responses

Gibberellins and ABA exert opposing effects on numerous aspects of plant life, including seed maturation, dormancy, germination, root growth, and the transition to flowering. frontiersin.orgnih.govnih.gov Generally, GAs promote growth processes like cell elongation, while ABA acts as a growth inhibitor. nih.gov This balance is crucial for adapting to environmental cues. For instance, under abiotic stress conditions such as drought, salinity, or low temperatures, ABA levels rise, leading to growth inhibition and stomatal closure to conserve water. frontiersin.orgnih.gov Conversely, GAs can counteract these effects, promoting growth when conditions are favorable. nih.gov

The antagonism extends to the molecular level, where these hormones can regulate each other's biosynthesis and signaling pathways. frontiersin.orgnih.gov For example, ABA can influence the expression of genes involved in GA metabolism, and vice versa. frontiersin.orgnih.gov Key transcription factors often serve as nodes of integration for both signaling pathways. One such factor is ABI4, which mediates the antagonism between ABA and GA by regulating the biosynthesis of both hormones, thereby controlling processes like seed dormancy and seedling growth. frontiersin.org

Table 1: Antagonistic Effects of GA and ABA on Plant Processes

Developmental ProcessRole of Gibberellins (GAs)Role of Abscisic Acid (ABA)
Seed Dormancy Promotes germination, breaks dormancy. nih.govfrontiersin.orgInduces and maintains dormancy. nih.govfrontiersin.org
Seed Germination Stimulatory effect. arccjournals.comInhibitory effect. arccjournals.com
Stem/Hypocotyl Elongation Promotes elongation. frontiersin.orgInhibits elongation. nih.gov
Root Growth Promotes primary root growth. frontiersin.orgInhibits primary root growth. frontiersin.org
Flowering Promotes floral transition. frontiersin.orgplos.orgDelays flowering. plos.org
Tuberization Represses tuber swelling. nih.govStimulates tuber formation. nih.gov
Stress Response Involved in responses to environmental cues. frontiersin.orgnih.govMajor stress hormone, mediates responses to drought, salinity, etc. frontiersin.orgnih.gov

Role of ABA/GA Balance in Seed Dormancy and Germination

The ratio of ABA to GA is a critical determinant in the switch between seed dormancy and germination. nih.govfrontiersin.org During seed development and maturation, ABA levels are typically high, inducing and maintaining dormancy and preventing precocious germination. nih.govarccjournals.com For germination to occur, this balance must shift.

Upon imbibition (the uptake of water by a dry seed), the level of bioactive GAs generally increases while ABA levels decrease. mdpi.com This change in the ABA/GA ratio is a key signal that initiates germination. frontiersin.orgresearchgate.net The degradation of ABA often precedes the synthesis of GA, highlighting a tightly regulated sequence of events. mdpi.com This hormonal balance integrates environmental signals such as light and temperature, ensuring that germination occurs under favorable conditions. mdpi.comresearchgate.net

Several molecular components are involved in regulating this balance. For instance, the transcription factor ABI4 not only regulates ABA and GA biosynthesis genes but its expression and stability can also be antagonistically affected by both hormones, suggesting complex feedback loops. mdpi.com The dynamic interplay between the synthesis and catabolism of these two hormones, controlled by specific genes like NCED (for ABA synthesis) and CYP707A (for ABA catabolism), ultimately governs the dormancy state of the seed. nih.gov

Interactions with Auxins (IAA)

The cross-talk between gibberellins and auxins is multifaceted, involving both synergistic and antagonistic interactions that are crucial for coordinating various growth and developmental processes. scielo.brijarbs.com

Synergistic and Antagonistic Effects on Growth Processes

Gibberellins and auxins often work together to promote plant growth, particularly stem elongation and fruit development. scielo.brnumberanalytics.com Their combined action can lead to an additive or synergistic effect. For example, in stem elongation, auxin promotes cell expansion and division, while gibberellin contributes to both cell expansion and number. scielo.br Similarly, in tomato, the simultaneous application of auxin and GA can induce the development of seedless fruits (parthenocarpy) that resemble pollinated fruits in size and structure, suggesting a synergistic relationship in this process. oup.com

However, the interaction is not always synergistic. Depending on the specific developmental context and the relative concentrations of the hormones, they can also act antagonistically. scielo.br For instance, while both hormones are involved in root development, their effects can be opposing in certain aspects. numberanalytics.com

The molecular basis for this cross-talk involves mutual regulation of their biosynthesis and signaling pathways. Auxin can induce the expression of GA biosynthesis genes, such as GA20ox and GA3ox, leading to increased GA levels. nih.govencyclopedia.pub This regulation is mediated by auxin signaling components like AUXIN RESPONSE FACTOR7 (ARF7). nih.gov Conversely, GAs can modulate auxin-related genes. encyclopedia.pub A key point of convergence is the DELLA proteins, which are central repressors in the GA signaling pathway. In tomato, the DELLA protein SlDELLA physically interacts with components of the auxin signaling pathway, namely SlARF7 and its repressor SlIAA9, to regulate fruit initiation. oup.com This direct interaction between signaling components provides a mechanism for the critical cross-talk between the two hormone pathways. oup.com

Table 2: Summary of GA and Auxin Interactions

ProcessNature of InteractionObserved Effects
Stem Elongation Synergistic/AdditiveCoordinated regulation of cell expansion and division. scielo.brijarbs.com
Fruit Initiation & Development SynergisticPromotion of parthenocarpy in tomato. oup.com Auxin may act upstream of GA. oup.com
Root Development Complex (Synergistic & Antagonistic)GA deficiency reduces root elongation. frontiersin.org Auxin modulates GA synthesis in roots. frontiersin.org
Lateral Root Development CoordinatedBoth hormones regulate lateral root formation. ijarbs.com

Cross-Talk with Ethylene (B1197577)

The interaction between gibberellins and ethylene is highly dependent on the developmental stage, the specific tissue, and environmental conditions, leading to a range of synergistic and antagonistic responses. nih.govresearchgate.net

Developmental and Environmental Context-Dependent Interactions

The relationship between GAs and ethylene can be antagonistic, particularly in processes like root growth, where GAs promote it and ethylene inhibits it. oup.commdpi.com This opposition may be due to ethylene's ability to modulate GA levels by regulating both the synthesis and breakdown of GAs. encyclopedia.pubmdpi.com For example, ethylene can stabilize DELLA proteins, the key repressors of GA signaling, thereby inhibiting growth. nih.gov

Conversely, positive interactions have also been observed. nih.gov In deepwater rice, ethylene accumulation during submergence acts synergistically with GA to promote the growth of adventitious roots, a crucial adaptation for survival. researchgate.net In this scenario, ethylene appears to enhance GA synthesis while inhibiting ABA production. nih.gov Another example of their interplay is in the formation of the apical hook in etiolated seedlings, a structure that protects the shoot apical meristem as it pushes through the soil. mdpi.com Here, GAs and ethylene interact to regulate the expression of genes responsible for hook formation. mdpi.com

This complex relationship is mediated by interactions at the level of their signaling pathways. Ethylene signaling can influence the stability of DELLA proteins. nih.gov Conversely, DELLA proteins can interact with ethylene response factors, blocking their activity. encyclopedia.pubmdpi.com These intricate molecular connections allow the plant to integrate various signals and produce a finely tuned growth response appropriate for the specific developmental and environmental context. nih.gov

Interactions with Cytokinins

Gibberellins (GAs) and cytokinins (CK) often exhibit an antagonistic relationship, exerting opposing effects on numerous developmental processes. nih.gov This mutual antagonism is crucial for maintaining a balance between cell division and differentiation in tissues like the root and shoot apical meristems. nih.govresearchgate.net The final developmental outcome is often determined not by the absolute levels of each hormone, but by the ratio between them.

The crosstalk between GA and CK signaling pathways converges on several key regulatory proteins.

SPINDLY (SPY): In Arabidopsis, a central component of this interaction is the SPINDLY (SPY) protein. oup.com SPY is a negative regulator of GA signaling but also functions as a positive regulator of cytokinin responses. nih.govoup.comnih.gov When GA levels are low, SPY is active, simultaneously repressing GA-mediated growth and promoting CK responses. nih.govnih.gov Conversely, an increase in bioactive GA leads to the inhibition of SPY's activity, which in turn dampens the plant's response to cytokinin. nih.gov This mechanism demonstrates how GA can directly inhibit CK signaling. nih.govoup.com

DELLA Proteins and ARR1: Another critical point of interaction involves the DELLA proteins, which are master repressors of GA signaling, and the ARABIDOPSIS RESPONSE REGULATOR 1 (ARR1), a key transcription factor in the CK signaling pathway. ijarbs.combiologists.com Cytokinins promote the expression of ARR1, while GAs repress its expression. ijarbs.combiologists.com This repression by GA occurs when bioactive GAs trigger the degradation of DELLA proteins; in the absence of GA, accumulated DELLA proteins promote ARR1 expression. ijarbs.combiologists.com This node integrates signals from both hormones to control downstream developmental programs, such as the size of the root meristem. biologists.com

While GA is known to inhibit CK signaling, research in tomato suggests that CK can also inhibit a subset of GA responses, indicating a reciprocal antagonistic relationship. nih.gov This complex interplay ensures that processes like shoot elongation, which requires high GA and low CK, are balanced against processes like shoot meristem maintenance, which requires the opposite hormonal ratio. nih.gov

Interactions with Brassinosteroids (BRs)

Gibberellins and brassinosteroids (BRs) are two major classes of growth-promoting steroid hormones that often act synergistically or cooperatively to regulate processes like cell elongation and seed germination. tandfonline.compnas.org The integration of their signaling pathways occurs through at least two recognized mechanisms: direct interaction at the signaling level and regulation at the biosynthesis level.

Signaling Crosstalk via DELLA and BZR1: A well-established molecular mechanism for GA-BR crosstalk involves the direct physical interaction between DELLA proteins and BRASSINAZOLE-RESISTANT 1 (BZR1). tandfonline.compnas.orgnih.govoup.comnih.govnih.govresearchgate.net BZR1 is a primary transcription factor that activates BR-responsive genes. tandfonline.compnas.org In conditions of low GA, the accumulated DELLA proteins bind directly to BZR1, inhibiting its ability to bind to the promoters of its target genes and thereby dampening BR-mediated growth. pnas.orgnih.govbiologists.com When bioactive GA levels rise, GAs bind to their GID1 receptor, leading to the degradation of DELLA proteins. tandfonline.comnih.gov This degradation releases BZR1 from DELLA-mediated inhibition, allowing it to activate the transcription of genes that promote cell elongation. tandfonline.comnih.gov This interaction establishes DELLAs as a direct molecular link integrating the two pathways. nih.govresearchgate.net

Regulation of Biosynthesis: In addition to signaling integration, evidence suggests that these hormones can mutually regulate each other's synthesis. BRs have been shown to modulate plant growth by influencing GA metabolism. mdpi.com For example, BRs can enhance GA synthesis to promote cell elongation and modulate plant height in rice. mdpi.com However, this relationship can be dose-dependent, as high levels of BRs have been observed to inhibit GA biosynthesis. mdpi.com This mutual control over each other's synthesis provides another layer of coordination to ensure that growth is promoted only under favorable conditions. mdpi.com

Interactions with Jasmonates (JAs) and Salicylic (B10762653) Acid (SA)

The interplay between gibberellins, jasmonates (JAs), and salicylic acid (SA) forms a crucial signaling network that balances the trade-off between plant growth and defense against environmental threats. mdpi.comnih.gov

The relationship between GAs and JAs is largely antagonistic. mdpi.com This antagonism is central to the "growth-defense" trade-off, where GAs primarily promote growth and JAs primarily mediate defense responses, particularly against necrotrophic pathogens and insect herbivores. mdpi.commdpi.com The molecular basis for this crosstalk is the direct interaction between the key repressors of each pathway: DELLA proteins (for GA) and JASMONATE ZIM-DOMAIN (JAZ) proteins (for JA). mdpi.commdpi.commdpi.com

DELLA-JAZ Interaction: DELLA proteins can interact with and stabilize JAZ proteins. mdpi.commdpi.com JAZ proteins normally repress the activity of transcription factors like MYC2, which are needed to activate JA-responsive defense genes. mdpi.combiologists.com By stabilizing JAZs, DELLAs effectively suppress the JA defense pathway, allowing resources to be allocated to growth. mdpi.combiologists.com When a plant is attacked, JA levels rise, leading to the degradation of JAZ proteins. biologists.com Simultaneously, stress conditions often reduce GA levels, causing DELLA proteins to accumulate. These accumulated DELLAs can then interact with other components of the JA pathway, further modulating the defense response. mdpi.combiologists.com

The interaction between GAs and SA is also critical for fine-tuning plant immunity. Often, the SA and JA defense pathways are mutually antagonistic. mdpi.comnih.gov By restraining JA-related defense responses, GAs can indirectly lead to an enhancement of SA-mediated signaling, which is crucial for defense against biotrophic pathogens. mdpi.com Furthermore, there is evidence of crosstalk at the biosynthesis level, where GAs can regulate SA biosynthesis during pathogen responses, and SA can, in turn, modulate the plant's sensitivity to GA. tandfonline.com This interaction allows the plant to mount a defense strategy that is appropriate for the specific type of pathogen it encounters. tandfonline.commedicine.dp.ua In some contexts, GA and JA can also act synergistically, for example, in the production of physical defenses like trichomes in Arabidopsis. nih.govoup.comnih.gov

The integration of GA signaling with the JA and SA pathways is fundamental to how plants balance growth with survival under biotic and abiotic stress. nih.govbiologists.comtandfonline.com

Abiotic Stress Tolerance: A general principle that has emerged is that restricting growth by reducing GA levels often enhances tolerance to abiotic stresses like salinity, drought, and cold temperatures. nih.govbiologists.com Low levels of bioactive GAs lead to the accumulation of DELLA proteins. mdpi.comnih.gov These accumulated DELLAs restrain growth and activate stress-responsive genes, helping the plant to conserve resources and survive unfavorable conditions. mdpi.combiologists.com The crosstalk between GAs and SA is also important in this context, as their interaction can help to alleviate the inhibitory effects of abiotic stress on processes like seed germination. tandfonline.comnih.gov

Plant Immunity: In plant immunity, the balance between GA, JA, and SA is pivotal for an effective defense. mdpi.comslideshare.net Because of the antagonistic relationship between GA and JA, high GA levels (and subsequent low DELLA accumulation) can render a plant more susceptible to necrotrophic pathogens by suppressing JA-dependent defenses. mdpi.com This mechanism allows healthy plants to prioritize growth, while plants under attack can shift resources toward defense by down-regulating the GA pathway. mdpi.commdpi.com The antagonistic relationship between the JA and SA pathways means that the GA-mediated suppression of JA signaling can bolster SA-dependent defenses against biotrophic pathogens. mdpi.com However, the role of GA in immunity can be complex; in some cases, GA application has been shown to increase resistance to certain pathogens, indicating that the outcome is dependent on the specific plant-pathogen interaction. researchgate.net This intricate hormonal network, with DELLA proteins at its core, allows the plant to perceive diverse environmental threats and mount a tailored response that optimizes its chances of survival and reproduction. mdpi.comnih.govnotulaebotanicae.ro

Data Tables

Table 1: Key Interacting Proteins in Phytohormone Crosstalk with Gibberellin Signaling

ProteinHormone PathwayRole in Crosstalk
DELLA Gibberellin (GA)Master repressors of GA signaling. Interact directly with key components of other hormone pathways (BZR1, JAZ, etc.) to integrate signals. nih.govmdpi.com
BZR1 Brassinosteroid (BR)Primary transcription factor for BR responses. Its activity is inhibited by direct interaction with DELLA proteins, linking GA and BR pathways. tandfonline.compnas.orgnih.gov
SPY Gibberellin (GA) / Cytokinin (CK)Negative regulator of GA signaling and a positive regulator of CK signaling. Acts as a key node for GA-CK antagonism. nih.govoup.com
ARR1 Cytokinin (CK)A type-B response regulator and key transcription factor in CK signaling. Its expression is antagonistically regulated by both GA and CK. ijarbs.combiologists.com
JAZ Jasmonate (JA)Repressor proteins of JA signaling. Interact with DELLA proteins, forming a molecular basis for the antagonistic GA-JA relationship. mdpi.commdpi.com
MYC2 Jasmonate (JA)A primary transcription factor activating JA-responsive genes. Its release from JAZ repression is modulated by the DELLA-JAZ interaction. mdpi.combiologists.com

Table 2: Summary of General Interaction Outcomes

Interacting HormonesGeneral OutcomeKey Developmental Process
Gibberellin + Cytokinin AntagonisticRegulation of meristem activity, shoot/root growth. nih.gov
Gibberellin + Brassinosteroid Synergistic / CooperativePromotion of cell elongation, seed germination. pnas.org
Gibberellin + Jasmonate AntagonisticBalancing growth vs. defense trade-offs. mdpi.com
Gibberellin + Salicylic Acid Context-dependent (often indirect antagonism via JA)Fine-tuning of plant immune responses. tandfonline.com

Role of Gibberellin A25 Via General Ga Mechanisms in Plant Responses to Environmental Stressors

Abiotic Stress Responses and Adaptations

Plants frequently encounter abiotic stressors such as extreme temperatures, high salinity, and water scarcity. In response, they have evolved intricate mechanisms to adjust their growth and development, with gibberellin signaling playing a central role. biologists.comnih.gov Generally, a reduction in the levels of bioactive GAs and the corresponding signaling pathways contributes to restricted plant growth under these stressful conditions. biologists.comnih.govresearchgate.net This growth restriction is an adaptive response that allows the plant to conserve resources and enhance its tolerance to the stress. biologists.commycorrhizae.com

Cold Stress

Exposure to cold temperatures often leads to a decrease in the levels of bioactive gibberellins (B7789140). biologists.comresearchgate.net This reduction is a critical component of the plant's acclimation to cold. Lower GA levels contribute to the accumulation of DELLA proteins, which are key repressors of GA signaling. mdpi.commdpi.com The accumulation of DELLA proteins, in turn, inhibits growth and enhances tolerance to cold stress. mdpi.com For instance, in Arabidopsis thaliana, the CBF3 gene, a key regulator of the cold stress response, inhibits GA biosynthesis by activating the expression of GA2ox7, a gene involved in GA deactivation. mdpi.com This leads to an accumulation of DELLA proteins, which are involved in the CBF-regulated cold induction pathway. mdpi.com Cold treatment has also been shown to up-regulate the expression of GA20ox, another gene involved in GA biosynthesis, suggesting a complex regulatory network. uniprot.org

Salinity Stress and Tolerance Mechanisms

High salinity in the soil poses a significant threat to plant growth and productivity. aem.az Similar to cold stress, plants often respond to salinity by reducing their endogenous levels of bioactive gibberellins. biologists.comresearchgate.net This reduction in GA levels helps to restrict growth and enhance the plant's ability to tolerate the saline conditions. researchgate.nettandfonline.com The application of exogenous gibberellic acid (GA3) has been shown to alleviate the negative effects of salt stress in various plant species, including maize and barley. tandfonline.comdergipark.org.tr This suggests that maintaining an optimal level of GA is crucial for salt tolerance. GA3 treatment can improve plant growth under salt stress by promoting cell division and elongation, enhancing water use efficiency, and increasing the activity of antioxidant enzymes that detoxify reactive oxygen species (ROS). tandfonline.comdergipark.org.trmdpi.com Furthermore, GAs can influence ion homeostasis, for example, by increasing potassium (K+) concentrations, which is essential for maintaining osmotic balance under salt stress. tandfonline.com

Stress ConditionGeneral Gibberellin ResponseAdaptive SignificanceKey Genes/Proteins Involved
Cold Stress Decreased bioactive GA levels, increased DELLA protein accumulation. biologists.comresearchgate.netmdpi.commdpi.comGrowth restriction, enhanced cold tolerance. mdpi.comGA2ox7, CBF3, DELLA proteins. mdpi.com
Salinity Stress Reduced endogenous bioactive GA levels. biologists.comresearchgate.netGrowth restriction, improved ion homeostasis, enhanced antioxidant defense. researchgate.nettandfonline.commdpi.comAntioxidant enzymes (CAT, SOD, POD). tandfonline.com
Osmotic/Drought Stress Inhibition of GA biosynthesis and activation of GA catabolism, leading to reduced GA levels and DELLA accumulation. nih.govd-nb.infoGrowth restriction, osmotic adjustment, improved water balance. nih.govashs.orgGA20ox, GA3ox, GA2ox, DELLA proteins. d-nb.info

Plant Escape Responses to Shading and Submergence

In contrast to the growth-inhibiting response to many abiotic stresses, plants exhibit growth-promoting "escape" responses to shading and submergence. biologists.comnih.gov These responses are characterized by increased gibberellin biosynthesis and signaling. biologists.comnih.govresearchgate.net

Under shade conditions, a low red to far-red light ratio triggers an increase in the biosynthesis of active GAs. frontiersin.org This leads to the degradation of DELLA proteins, which in turn releases the inhibition of phytochrome-interacting factors (PIFs). frontiersin.org Active PIFs then promote the expression of genes involved in cell elongation, leading to increased stem and petiole growth, which helps the plant to reach for light. frontiersin.orgfrontiersin.org

Similarly, during submergence, the accumulation of the gaseous hormone ethylene (B1197577) triggers an increase in bioactive GA levels. biologists.comnih.gov This GA-mediated response promotes internode elongation, allowing the plant to grow out of the water and restore contact with the atmosphere. nih.govnih.gov In some rice varieties, a quiescence strategy is employed, where GA levels are restrained to conserve energy until the flood recedes. biologists.com

Integration of Gibberellin Signaling with Stress Hormone Pathways

The plant's response to environmental stress is not governed by a single hormone but rather by a complex network of interacting signaling pathways. nih.gov Gibberellin signaling is intricately linked with the pathways of other stress-related hormones, most notably abscisic acid (ABA) and jasmonic acid (JA). biologists.complantae.org

There is often an antagonistic relationship between GA and ABA. plantae.org While GA generally promotes growth, ABA is a key stress hormone that often inhibits growth and promotes stress tolerance. plantae.orgmaxapress.com Under stress conditions like drought, ABA levels typically increase, while GA levels decrease. nih.govmaxapress.com This hormonal balance is crucial for regulating the plant's response. For instance, reduced O2 levels during submergence can induce ethylene production, which in turn inhibits ABA synthesis, shifting the balance towards GA-induced stem elongation. nih.gov

Emerging evidence also points to a crosstalk between GA and JA signaling. biologists.comnih.gov The GA-signaling repressors, DELLA proteins, can interact with components of the JA signaling pathway. biologists.com This interaction provides a mechanism for integrating growth and defense responses, allowing the plant to prioritize its resources based on the specific environmental challenge. biologists.commdpi.com For example, GAs can induce the degradation of DELLA proteins, which in turn inactivates JAZ1, a repressor of the transcription factor MYC2, thereby activating pathogen responses. mdpi.com

Molecular Adaptations in Response to Stress-Induced Gibberellin Fluctuations

Plants have evolved sophisticated molecular mechanisms to adapt to fluctuations in gibberellin levels induced by environmental stress. biologists.commdpi.com A primary adaptation involves the transcriptional regulation of genes involved in GA metabolism. biologists.comcsic.es Under stress conditions that lead to reduced GA levels, there is often an upregulation of genes encoding GA-deactivating enzymes (e.g., GA2-oxidases) and a downregulation of genes for GA biosynthesis (e.g., GA20-oxidases and GA3-oxidases). mdpi.comd-nb.info

The accumulation of DELLA proteins is a key molecular adaptation to low GA levels under stress. biologists.comd-nb.info These proteins act as transcriptional co-regulators, interacting with a wide range of transcription factors to modulate the expression of downstream genes. csic.eswikipedia.org This allows for a broad reprogramming of gene expression that shifts the plant from a growth-oriented state to a stress-tolerant state. mdpi.com For example, DELLA proteins can activate stress-responsive genes, such as those in the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family, which further enhances stress tolerance. mdpi.com

Conversely, in response to stresses like shading or submergence where GA levels increase, the degradation of DELLA proteins releases the repression of growth-promoting transcription factors like PIFs, leading to rapid elongation growth. frontiersin.orgunl.edu This demonstrates the remarkable plasticity of the GA signaling pathway in orchestrating diverse adaptive responses to a wide array of environmental cues.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of Gibberellin A25 in Biological Matrices

Sample Preparation and Pre-Treatment Techniques for Trace Amounts of Gibberellins (B7789140)

The initial step in the analysis of gibberellins from biological samples is the effective extraction and purification of the target analytes from a complex matrix. This is critical due to the low concentrations of these hormones in plant tissues. researchgate.net

Extraction and Purification Procedures

The extraction of gibberellins from plant material typically involves the use of organic solvents. researchgate.net Methanol (B129727) is a commonly used solvent, often in aqueous solutions, to efficiently extract a broad range of gibberellins. nih.govnih.gov For instance, a mixture of methanol/water/formic acid has been utilized for the extraction of various gibberellins. researchgate.net Following extraction, purification is necessary to remove interfering compounds. researchgate.net

A common purification strategy involves partitioning the aqueous extract against a non-polar solvent at a controlled pH. By acidifying the extract, gibberellins are protonated, increasing their solubility in organic solvents like ethyl acetate. researchgate.net Further purification can be achieved using techniques such as solid-phase extraction.

A generalized procedure for the extraction and purification of gibberellins from plant tissue is outlined below:

StepProcedurePurpose
1. Homogenization Plant tissue is frozen in liquid nitrogen and ground to a fine powder.To disrupt cell walls and increase the surface area for efficient extraction.
2. Extraction The powdered tissue is extracted with a solvent, typically 80% methanol, often overnight at low temperatures (e.g., 4°C).To solubilize gibberellins from the plant matrix.
3. Filtration/Centrifugation The extract is filtered or centrifuged to remove solid debris.To obtain a clear extract for further processing.
4. Solvent Evaporation The organic solvent is removed under reduced pressure.To concentrate the extract in the aqueous phase.
5. pH Adjustment & Partitioning The aqueous extract is acidified (e.g., to pH 2.5-3.0) and partitioned against an immiscible organic solvent like ethyl acetate.To selectively move the acidic gibberellins into the organic phase, leaving behind more polar impurities.
6. Drying and Reconstitution The organic phase is dried (e.g., over anhydrous sodium sulfate) and evaporated. The residue is reconstituted in a suitable solvent for analysis.To prepare the final sample for chromatographic analysis.

Pre-concentration Strategies (e.g., Solid-Phase Extraction)

Solid-phase extraction (SPE) is a widely employed technique for the pre-concentration and purification of gibberellins from dilute extracts. scirp.org It offers significant advantages, including high recovery rates, reduced solvent consumption, and the ability to handle small sample volumes. researchgate.net

The choice of SPE sorbent is critical for the selective retention of gibberellins. Common choices include:

Reversed-phase C18 cartridges: These are widely used for the cleanup of gibberellin samples. scirp.org

Oasis MAX cartridges: These mixed-mode anion-exchange and reversed-phase cartridges have been shown to be effective for the selective enrichment of acidic compounds like gibberellins. researchgate.netnih.gov

Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the solid sample directly with a sorbent (like C18), which is then packed into a column for elution. This approach has been successfully used for the analysis of gibberellins in Arabidopsis thaliana. nih.gov

The general steps involved in a solid-phase extraction protocol for gibberellins are summarized in the following table:

StepProcedurePurpose
1. Conditioning The SPE cartridge is washed with a solvent like methanol, followed by water or an equilibration buffer.To activate the sorbent and ensure reproducible retention.
2. Sample Loading The acidified plant extract is passed through the conditioned cartridge.To retain the gibberellins on the sorbent while allowing interfering compounds to pass through.
3. Washing The cartridge is washed with a weak solvent to remove any remaining impurities.To elute weakly bound, undesired compounds.
4. Elution The retained gibberellins are eluted with a stronger solvent, such as methanol or acetonitrile, often containing a small amount of acid or base to facilitate elution.To recover the purified and concentrated gibberellins.

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate individual gibberellins before their detection and quantification.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of gibberellins. nih.gov However, due to the low volatility of these compounds, derivatization is a necessary step to convert them into more volatile forms. researchgate.net This typically involves methylation of the carboxylic acid group, followed by trimethylsilylation of the hydroxyl groups. researchgate.net

GC-MS offers high resolution and sensitivity, and the mass spectra obtained can provide valuable structural information for the identification of different gibberellins. researchgate.net Selected ion monitoring (SIM) can be used to enhance the selectivity and sensitivity of the analysis. researchgate.net

ParameterTypical Value/Condition
Column Capillary column (e.g., DB-1 or similar)
Carrier Gas Helium or Hydrogen
Injection Mode Splitless
Temperature Program A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to elute the derivatized gibberellins.
Derivatization Agents Diazomethane (for methylation), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (for silylation)

Liquid Chromatography (LC)

Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), coupled with mass spectrometry (LC-MS or LC-MS/MS), has become the method of choice for gibberellin analysis. nih.gov This is largely due to its ability to analyze these compounds without the need for derivatization, thus simplifying sample preparation and avoiding potential side reactions. researchgate.net

Reversed-phase chromatography with a C18 column is the most common separation mode. nih.gov The mobile phase typically consists of a mixture of an aqueous solution (often containing a small amount of an acid like formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. unica.it Gradient elution is usually employed to achieve optimal separation of the various gibberellins present in a sample. nih.gov

LC-MS/MS, particularly with electrospray ionization (ESI) in the negative ion mode, provides excellent sensitivity and selectivity for the detection of gibberellins. nih.gov Multiple reaction monitoring (MRM) is often used for quantification, which involves monitoring specific precursor-to-product ion transitions for each analyte, thereby minimizing matrix interference. creative-proteomics.com

ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Detection Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in negative mode

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is another powerful separation technique that has been applied to the analysis of gibberellins. researchgate.net CE offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. researchgate.netwikipedia.org

For the analysis of acidic compounds like gibberellins, a buffer with a pH above their pKa values is typically used, causing them to be negatively charged and migrate towards the anode. scielo.org.pe The separation is based on the differences in the charge-to-size ratio of the analytes. wikipedia.org Coupling CE with mass spectrometry (CE-MS) provides a highly sensitive and selective method for the identification and quantification of gibberellins. nih.gov

ParameterTypical Value/Condition
Capillary Fused-silica capillary (e.g., 50 µm i.d.)
Background Electrolyte Borate buffer or ammonium formate/formic acid buffer
Separation Voltage 20-30 kV
Injection Hydrodynamic or electrokinetic
Detection UV or Mass Spectrometry

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) has become the cornerstone for the definitive identification and quantification of gibberellins due to its high sensitivity, selectivity, and structural elucidation capabilities. researchgate.net When coupled with chromatographic separation techniques, MS-based methods provide robust platforms for analyzing GA25 in plant extracts.

Gas chromatography-mass spectrometry is a well-established and powerful tool for the analysis of gibberellins. However, due to the low volatility of these compounds, a derivatization step is essential to convert them into thermally stable and volatile derivatives prior to analysis. researchgate.net For gibberellins, this typically involves methylation of the carboxyl groups followed by trimethylsilylation of the hydroxyl groups.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification.

In metabolic studies, GC-MS has been successfully used to identify metabolites of radiolabeled gibberellin A25. For instance, after the application of [17-¹⁴C]-labeled GA25 to maize seedlings, metabolites were purified and identified using full-scan GC-MS, confirming the applicability of this technique for tracking the metabolic fate of GA25 in plant tissues. nih.gov

Table 1: General GC-MS Workflow for Gibberellin A25 Analysis

Step Description
Extraction Extraction of GAs from the biological matrix using an appropriate solvent system (e.g., methanol/water).
Purification Solid-phase extraction (SPE) or other chromatographic methods to remove interfering compounds.
Derivatization Methylation of carboxyl groups (e.g., with diazomethane) followed by trimethylsilylation of hydroxyl groups (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
GC Separation Separation of the derivatized analytes on a capillary column (e.g., fused silica (B1680970) with a non-polar stationary phase).

| MS Detection | Ionization (typically electron ionization - EI) and detection of characteristic mass fragments for identification and quantification. |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the quantitative analysis of plant hormones, including gibberellins, often without the need for derivatization. nih.govnih.gov This technique is particularly well-suited for targeted metabolomics, where the goal is to accurately quantify a predefined set of compounds.

In a typical LC-MS/MS workflow, the plant extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The gibberellins are separated on a reversed-phase column (e.g., C18) and then introduced into the mass spectrometer. The mass spectrometer is operated in tandem mode (MS/MS), most commonly using a triple quadrupole instrument. In this setup, the first quadrupole selects the precursor ion (the molecular ion of GA25), which is then fragmented in the collision cell. The second quadrupole then selects specific product ions that are characteristic of the precursor ion. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, minimizing interference from the complex plant matrix. nih.gov Commercial laboratories now offer targeted metabolomics assays for a range of gibberellins, utilizing LC-MS/MS for absolute quantification. metwarebio.com

Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful analytical technique that offers high separation efficiency and short analysis times for charged or polar compounds like gibberellins. researchgate.net In CE, charged molecules are separated in a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the differential migration of analytes according to their charge and size.

While CE-MS methods have been developed for the simultaneous analysis of multiple gibberellins, specific applications detailing the analysis of gibberellin A25 are not widely documented. The general methodology, however, would be applicable to C20-gibberellins like GA25. The coupling of CE with tandem mass spectrometry (CE-MS/MS) would further enhance selectivity and sensitivity, making it a potentially valuable tool for the analysis of GA25 in biological samples where sample volume is limited.

For the most accurate and precise quantification of gibberellin A25 using mass spectrometry, the use of a stable isotope-labeled internal standard is indispensable. nih.gov An ideal internal standard for GA25 would be a deuterated or ¹³C-labeled version of the molecule (e.g., [²H₂]GA25 or [¹³C]GA25).

This internal standard is added to the sample at the very beginning of the extraction process in a known quantity. Since the isotopically labeled standard has nearly identical chemical and physical properties to the endogenous GA25, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, it is distinguished from the endogenous compound by its higher mass. By measuring the ratio of the signal from the endogenous GA25 to the signal from the known amount of the isotopic internal standard, any losses during sample preparation or variations in instrument response can be corrected for, allowing for highly accurate absolute quantification. nih.gov While the use of [¹⁴C]-labeled GA25 has been reported for metabolic studies, the widespread application of a stable isotope-labeled GA25 as an internal standard for quantification is not extensively documented in the literature. nih.gov

Bioassay Systems for Complementary Assessment of Gibberellin A25 Activity and Masking Effects of Inhibitors

While mass spectrometry provides precise quantification, bioassays are crucial for assessing the biological activity of gibberellins. These assays utilize physiological responses in specific plants or plant tissues that are dependent on gibberellins. They are valuable for screening fractions for GA-like activity and for understanding the potential physiological relevance of compounds identified by MS.

Research has shown that gibberellin A25 generally exhibits low biological activity compared to other gibberellins. In a study comparing the activity of the two C20-gibberellins, GA24 and GA25, it was found that GA25 was consistently less active than GA24 across several bioassays. nih.gov For example, in the oat mesocotyl and cucumber hypocotyl bioassays, GA25 showed significantly lower activity than GA24. Furthermore, GA25 was found to be completely inactive over the tested range in the oat 1st leaf bioassay. nih.gov

Another comprehensive study on the biological activities of 26 different gibberellins in nine plant bioassays confirmed the low activity of GA25. cdnsciencepub.com It was reported as inactive in the 'Tan-ginbozu' dwarf rice bioassay and the d-5 dwarf maize mutant bioassay. cdnsciencepub.com This low activity is a key characteristic of GA25 and distinguishes it from many other gibberellins that are highly active in these systems.

A significant challenge in bioassays is the potential for co-eluting inhibitory substances in plant extracts to mask the activity of gibberellins. Compounds like abscisic acid can antagonize the effects of gibberellins, leading to an underestimation of GA activity. nih.gov Therefore, extensive purification of extracts is often necessary before bioassay. The use of bioassays in conjunction with MS analysis can help to identify discrepancies between the measured physical amount of a gibberellin and its observed biological effect, potentially indicating the presence of such inhibitors or, conversely, synergistic compounds.

Table 2: Summary of Gibberellin A25 Activity in Various Bioassay Systems

Bioassay System Gibberellin A25 Activity Reference
Oat mesocotyl Low activity (less active than GA24) nih.gov
Oat 1st leaf Inactive nih.gov
Cucumber hypocotyl Low activity (less active than GA24) nih.gov
'Tan-ginbozu' dwarf rice Inactive cdnsciencepub.com

Evolutionary Context of Gibberellin A25 Metabolism and Function

Convergent Evolution of Gibberellin Biosynthesis Pathways Across Different Organisms

The ability to synthesize gibberellins (B7789140) is not exclusive to plants; it is also found in some fungi and bacteria that are often associated with plants as pathogens or symbionts. Remarkably, the biosynthetic pathways in these three kingdoms—plants, fungi, and bacteria—are considered a classic example of convergent evolution. This means that these organisms independently evolved the capability to produce these complex molecules, rather than inheriting the pathway from a common ancestor.

While the final bioactive products can be structurally identical, the enzymatic machinery and the sequence of intermediate steps often differ significantly. For instance, in plants, the initial cyclization reactions to form ent-kaurene (B36324) are catalyzed by two separate enzymes, ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS). In contrast, fungi utilize a single bifunctional CPS/KS enzyme for this step. Furthermore, the subsequent oxidation steps are carried out by different classes of enzymes. Plants primarily use cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), whereas fungi rely on several distinct P450s and a desaturase. The P450 enzymes used by plants and fungi for analogous functions are unrelated in their amino acid sequences.

Bacteria, such as certain nitrogen-fixing rhizobia, represent a third independently evolved pathway. Like plants, they have separate CPS and KS enzymes, but the downstream oxidation enzymes share little to no homology with their functional counterparts in either plants or fungi.

Gibberellin A25 and its immediate precursor, Gibberellin A24, have been identified in both the fungus Gibberella fujikuroi and in various plants. In plants like Arabidopsis thaliana, GA25 is formed from GA24 as a minor product of the enzyme GA20-oxidase (GA20ox). The presence of intermediates like GA25 in such distantly related organisms underscores the biochemical constraints that may have guided the evolution of GA production, leading to similar chemical structures via different enzymatic routes.

Table 1: Comparison of Key Enzyme Types in Gibberellin Biosynthesis Across Kingdoms
Biosynthetic StepPlantsFungiBacteria
ent-Kaurene SynthesisSeparate CPS and KS enzymesBifunctional CPS/KS enzymeSeparate CPS and KS enzymes
Oxidation of ent-Kaurene to GA12Cytochrome P450s (KO, KAO)Unrelated Cytochrome P450sUnrelated Cytochrome P450s
Formation of C19-GAs2-Oxoglutarate-dependent Dioxygenases (GA20ox, GA3ox)Cytochrome P450s and DesaturaseDistinct set of enzymes

Diversification and Conservation of Gibberellin Types and Functions Across Plant Species

Within the plant kingdom, the gibberellin metabolic pathway has undergone significant diversification, leading to a large number of GA structures—over 130 have been identified. However, only a few of these, such as GA1, GA3, GA4, and GA7, are considered to be the primary bioactive hormones that regulate processes like stem elongation, seed germination, and flowering. The majority of GAs, including Gibberellin A25, are precursors or inactivated metabolites.

The vast array of GAs is generated through a complex "metabolic grid" where parallel pathways and branching points allow for the production of different GA types. A key branching point occurs early in the pathway with GA12 and GA53, which lead to the non-13-hydroxylated and 13-hydroxylated GAs, respectively. Gibberellin A25 is an intermediate in the non-13-hydroxylation pathway. It is synthesized from GA24 by the action of GA20-oxidase enzymes. GA25 is a C20-GA, characterized by having 20 carbon atoms and a tricarboxylic acid structure. It is generally considered to have low or no biological activity in most plant bioassays. From GA25, the pathway can proceed to other forms like GA13 or GA17.

The diversification of GA structures is largely driven by the expansion and functional divergence of the gene families encoding the key biosynthetic enzymes, particularly the 2-ODDs:

GA20-oxidase (GA20ox): Catalyzes several oxidation steps, including the conversion of GA24 to GA25, and ultimately the conversion of C20-GAs to C19-GAs (e.g., GA12 to GA9).

GA3-oxidase (GA3ox): Catalyzes the final step to produce bioactive GAs, such as the conversion of GA9 to GA4.

GA2-oxidase (GA2ox): Inactivates bioactive GAs and their precursors, playing a crucial role in regulating hormone levels.

This enzymatic toolkit allows plants to precisely control the type and amount of active GAs in different tissues and at different developmental stages, enabling a wide range of developmental responses.

Despite the chemical diversity of gibberellins like GA25, the core mechanism of GA signaling is highly conserved across land plants. Bioactive GAs are perceived by the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor, which then triggers the degradation of DELLA proteins, which are repressors of GA-responsive growth. The diversification of the GID1 receptor family itself has also contributed to the evolution of specialized GA responses in different plant lineages, allowing for sensitivity to different GAs or under different conditions. The existence of a complex metabolic grid that includes intermediates like GA25, coupled with a conserved signaling module, provides plants with a robust and tunable system to regulate their development in response to both internal and environmental cues.

Table 2

Future Research Directions for Gibberellin A25

Elucidation of Specific Regulatory Networks Governing Gibberellin A25 Levels and Flux

The concentration of any given gibberellin is tightly controlled by a balance of biosynthesis, catabolism, and transport. While the general gibberellin metabolic pathway is well-documented, the specific regulatory networks governing the levels and flux of GA25 are largely unknown. oup.com Future investigations should focus on identifying the specific enzymes responsible for the conversion of its precursor, GA24, to GA25 and its subsequent metabolism. Understanding the expression patterns and regulatory mechanisms of the genes encoding these enzymes will be crucial. For instance, it is known that the expression of GA metabolic genes can be influenced by other hormones and environmental cues, creating a complex regulatory web. semanticscholar.orgfrontiersin.org Pinpointing the transcription factors and signaling components that specifically modulate the genes involved in GA25 metabolism will be a key area of future research.

Deeper Understanding of Gibberellin A25’s Subtle Biological Roles and Interactions

The classification of GA25 as "inactive" is based on its performance in a limited number of bioassays that primarily measure gross morphological changes like stem elongation. nih.govcdnsciencepub.com It is plausible that GA25 has more subtle biological roles that are not captured by these assays. For example, it could act as a competitive inhibitor for certain GA receptors or enzymes, thereby modulating the activity of more potent gibberellins (B7789140). It might also have functions in specific cell types or under particular environmental conditions that have not yet been tested. Furthermore, the interaction of gibberellins with other phytohormones like auxins and abscisic acid is a critical aspect of plant development. frontiersin.orgscielo.br Future studies should explore the potential interplay between GA25 and other hormonal signaling pathways to uncover any synergistic or antagonistic effects.

Spatio-temporal Analysis of Gibberellin A25 Dynamics in Specific Plant Tissues and Developmental Stages

The distribution and concentration of phytohormones can vary significantly between different plant tissues and at different developmental stages. To date, there is a lack of detailed information on the spatio-temporal dynamics of GA25. Advanced analytical techniques, such as mass spectrometry imaging, could be employed to visualize the precise localization of GA25 in various plant organs, including roots, stems, leaves, flowers, and developing seeds. researchgate.net Correlating these localization patterns with specific developmental events could provide valuable clues about its potential functions. For example, an accumulation of GA25 in a particular tissue during a specific developmental window might indicate a specialized role in that process.

Systems Biology Approaches to Integrate Gibberellin A25 into Comprehensive Plant Hormonal Networks

The advent of "omics" technologies provides a powerful toolkit for understanding complex biological systems. A systems biology approach, integrating transcriptomics, proteomics, and metabolomics data, could help to place GA25 within the broader context of the plant hormonal network. By analyzing global changes in gene expression, protein levels, and metabolite profiles in plants with altered GA25 levels, researchers may identify novel pathways and processes influenced by this compound. frontiersin.org This approach could reveal previously unsuspected connections between GA25 and other signaling networks, providing a more holistic understanding of its role in plant physiology.

Identification of Novel Enzymes and Genes Associated with Gibberellin A25 Metabolism and Perception

The enzymes and genes responsible for the biosynthesis and inactivation of many major gibberellins have been identified and characterized. researchgate.netplos.org However, the specific enzymes that catalyze the reactions involving GA25, as well as any potential receptors that might perceive it, remain to be discovered. Gene discovery efforts, using techniques such as forward and reverse genetics, could be employed to identify mutants with altered GA25 levels or responses. Characterizing these mutants could lead to the identification of novel genes involved in GA25 metabolism and signaling. Furthermore, biochemical approaches could be used to screen for proteins that bind to or modify GA25, potentially uncovering new enzymes or receptor-like proteins.

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying gibberellin A25(2-) in plant or fungal samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV detection (254 nm) is a standard method for quantifying gibberellins, including GA25(2-), in biological samples . For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are critical. These techniques are particularly useful for distinguishing GA25(2-) from stereoisomers (e.g., compounds 2 and 3 in ) by analyzing spectral data and retention times . Ensure calibration with known standards and validate reproducibility through triplicate runs.

Q. How can researchers ensure the structural integrity of gibberellin A25(2-) during extraction and purification?

  • Methodological Answer : To preserve structural integrity:
  • Use cold methanol/water extraction to minimize degradation.
  • Employ solid-phase extraction (SPE) for purification, optimizing pH and solvent gradients to retain GA25(2-)-specific functional groups (e.g., carboxylate moieties).
  • Validate purity via High-Resolution Mass Spectrometry (HRMS) and compare NMR data (e.g., ¹H, ¹³C, 2D-COSY) against literature references (e.g., Olszewski et al., 2002) .

Advanced Research Questions

Q. How can contradictory findings about gibberellin A25(2-)’s role in plant signaling pathways be systematically addressed?

  • Methodological Answer : Contradictions often arise from species-specific responses or methodological variability. To resolve these:
  • Comparative studies : Replicate experiments across model organisms (e.g., Arabidopsis mutants vs. fungal systems) under controlled conditions .
  • Transcriptomic profiling : Use qRT-PCR with the 2-ΔΔCt method to quantify GA-responsive genes (e.g., GA20ox, GA3ox) in the presence of GA25(2-) .
  • Meta-analysis : Aggregate data from studies using platforms like Gene Expression Omnibus (GEO) to identify trends or outliers .

Q. What experimental designs are suitable for elucidating the biosynthetic pathway of gibberellin A25(2-) in endophytic fungi?

  • Methodological Answer : A multi-omics approach is recommended:
  • Isotopic labeling : Track ¹³C-labeled precursors in fungal cultures to map metabolic flux .
  • CRISPR-Cas9 knockouts : Target candidate genes (e.g., cytochrome P450s) hypothesized to catalyze GA25(2-) modifications .
  • LC-MS/MS-based metabolomics : Profile intermediates in mutant vs. wild-type strains to identify pathway bottlenecks .
  • Statistical validation : Apply ANOVA or mixed-effects models to confirm significance across biological replicates .

Q. How should researchers handle discrepancies in GA25(2-) bioactivity data across different experimental setups?

  • Methodological Answer : Discrepancies may stem from variations in sample preparation or assay sensitivity. Mitigation strategies include:
  • Standardized protocols : Adopt consensus guidelines for gibberellin extraction and bioassays (e.g., seedling elongation tests in GA-deficient mutants) .
  • Dose-response curves : Test GA25(2-) across a logarithmic concentration range (1 nM–100 µM) to identify non-linear effects .
  • Cross-lab validation : Collaborate with independent labs to verify results, ensuring transparency in raw data sharing .

Data Analysis & Reproducibility

Q. What statistical frameworks are most appropriate for analyzing GA25(2-)-related gene expression data?

  • Methodological Answer : For qRT-PCR
  • Normalize Ct values using reference genes (e.g., ACTIN) and apply the 2-ΔΔCt method for fold-change calculations .
  • Use Benjamini-Hochberg correction to control false discovery rates in high-throughput studies .
    For metabolomic
  • Apply principal component analysis (PCA) to differentiate GA25(2-) profiles across treatments .

Q. How can researchers enhance the reproducibility of GA25(2-) studies in heterogeneous biological systems?

  • Methodological Answer :
  • Detailed metadata : Document growth conditions (e.g., light, temperature), solvent batches, and instrument calibration logs .
  • Open-access repositories : Deposit raw spectra (NMR, MS), code for statistical analyses, and step-by-step protocols in platforms like Zenodo or Protocols.io .
  • Negative controls : Include GA-deficient mutants or enzyme inhibitors (e.g., paclobutrazol) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.